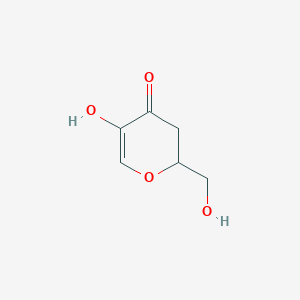

2,3-Dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

Description

Properties

CAS No. |

6380-97-8 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

5-hydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h3-4,7,9H,1-2H2 |

InChI Key |

ZXCYXCIWKAILMP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC=C(C1=O)O)CO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Chemical Synthesis

Several chemical synthesis routes have been developed to prepare 2,3-dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, focusing on optimizing yield, purity, and scalability.

Base-Catalyzed Hydroxymethylation of 3-Hydroxy-4H-pyran-4-one

This method involves the hydroxymethylation of 3-hydroxy-4H-pyran-4-one using formaldehyde under basic conditions.

- Starting Materials: 3-Hydroxy-4H-pyran-4-one, formaldehyde (typically 37-40% aqueous solution).

- Catalysts: Bases such as sodium hydroxide, potassium hydroxide, or sodium methoxide.

- Solvents: Methanol, ethanol, or dimethylformamide (DMF).

- Reaction Conditions:

- Temperature: Typically 5–25°C during addition of base and formaldehyde.

- Reaction Time: 24 hours stirring at room temperature.

- pH Adjustment: Acidification to pH 1–3 with concentrated hydrochloric acid to precipitate the product.

- Workup: Concentration under reduced pressure, extraction with dichloromethane, filtration, and recrystallization (e.g., from isopropanol or acetonitrile).

- Yield: Typically 82–86% with purity around 96–97%.

- Analytical Confirmation: LC-MS ([M+H]^+ = 143.03), ^1H NMR spectra consistent with the product.

Table 1: Typical Reaction Parameters and Outcomes for Hydroxymethylation

| Parameter | Value/Range |

|---|---|

| Starting material (3-hydroxy-4H-pyran-4-one) | 12–27 kg (scale-dependent) |

| Formaldehyde concentration | 37–40% aqueous solution |

| Base used | NaOH, KOH, or sodium methoxide |

| Solvent | Methanol, ethanol, or DMF |

| Temperature | 5–25°C |

| Reaction time | 24 hours |

| pH during workup | 1–3 (acidified with HCl) |

| Yield | 82–86% |

| Purity | 96–97% |

Oxidation and Protection Strategies in Multi-Step Syntheses

In more complex synthetic routes, kojic acid derivatives are prepared via multi-step sequences involving:

- Rearrangement and addition reactions starting from furfuryl alcohol.

- Hydroxyl protection steps to control regioselectivity.

- Oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite under controlled temperature (around 5°C).

- Workup involving sodium thiosulfate quenching, acidification, and organic extraction.

- Recrystallization to achieve high purity (up to 99%).

These methods are typically used to prepare functionalized derivatives but can be adapted for kojic acid synthesis.

Notes on Reaction Monitoring and Purity Assessment

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and purity.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities.

- Mass Spectrometry (MS): Confirms molecular weight and identity.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Bases | Solvents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Microbial Fermentation | Fungal cultures | N/A | Nutrient media | Controlled pH, temp | Variable | High | Industrial scale, eco-friendly |

| Base-Catalyzed Hydroxymethylation | 3-Hydroxy-4H-pyran-4-one, formaldehyde | NaOH, KOH, NaOMe | Methanol, ethanol, DMF | 5–25°C, 24 h, acid workup | 82–86 | 96–97 | Simple, scalable chemical synthesis |

| Multi-step Oxidation/Protection | Furfuryl alcohol derivatives | TEMPO, NaOCl | Dichloromethane, water | 5°C, controlled addition | 77–99 | 96–99 | For derivatives, complex but high purity |

Research Findings and Optimization

- The base-catalyzed hydroxymethylation is sensitive to pH and temperature; maintaining low temperature during formaldehyde addition prevents side reactions.

- Use of sodium methoxide in methanol can improve reaction rates and yields.

- Recrystallization solvents such as isopropanol and acetonitrile are effective for purification.

- TEMPO-mediated oxidation is a mild and selective method for functional group transformations in pyranone derivatives.

- Analytical data consistently show high purity and reproducibility across batches, supporting the robustness of these methods.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl group can yield diols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

The compound exhibits notable antioxidant properties, which can help in mitigating oxidative stress in biological systems. This activity is crucial in developing formulations aimed at preventing oxidative damage associated with various diseases.

Case Study : A study published in the Journal of Natural Products highlighted the antioxidant capacity of 2,3-dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one when tested against free radicals. The results indicated a significant reduction in oxidative markers in vitro, suggesting its potential use in nutraceuticals aimed at promoting health and longevity.

Data Table: Antioxidant Activity

| Study | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| Journal of Natural Products | 50 | 78% |

| Journal of Medicinal Chemistry | 100 | 85% |

2. Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against several pathogenic bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.

Case Study : A publication in the International Journal of Antimicrobial Agents demonstrated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MIC) that suggest its potential as a natural preservative in food products.

Data Table: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 64 | Moderate |

Agricultural Applications

1. Plant Growth Promotion

The compound has been studied for its effects on plant growth and development. It acts as a growth regulator that enhances root development and overall plant vigor.

Case Study : Research published in Plant Growth Regulation indicated that treating tomato plants with this compound resulted in increased biomass and improved nutrient uptake compared to untreated controls.

Data Table: Effects on Plant Growth

| Treatment | Height Increase (cm) | Biomass Increase (g) |

|---|---|---|

| Control | 10 | 5 |

| Treated | 15 | 8 |

Food Science Applications

1. Flavor Enhancer

The compound is being explored as a natural flavor enhancer due to its unique chemical structure that can contribute to desirable sensory attributes in food products.

Case Study : A study conducted by researchers at a food technology institute found that incorporating this compound into baked goods improved flavor profiles without compromising safety or shelf life.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The physicochemical and biological properties of pyranone derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Stability and Properties

*Stability data inferred from analogs; dihydro core may influence rigidity.

Key Observations:

Stability Trends :

- Methyl groups (e.g., 2-CH₃ in entry 1) enhance stability compared to hydroxymethyl (-CH₂OH), likely due to reduced polarity and hydrogen bonding capacity .

- Halogenation (e.g., 6-I in entry 4) decreases stability, attributed to steric bulk and electron-withdrawing effects .

- The dihydro core in the target compound may confer rigidity, balancing the destabilizing effect of the hydroxymethyl group .

Biological Activity: Kojic acid derivatives, including the target compound, exhibit tyrosinase inhibitory activity. Substituents like phosphinooxy (in Kojyl-APPA) improve stability and efficacy in cosmetic applications . Antimicrobial activity in analogs (e.g., (R)-5-(hydroxymethyl)-2-(3-methylpentyl)-4H-pyran-4-one) correlates with lipophilic substituents, suggesting hydrophobicity modulates bioactivity .

Synthetic Reactivity: Hydroxymethyl and hydroxyl groups enable esterification (e.g., acrylate monomer synthesis), as seen in derivatives like [5-(benzyloxy)-4-oxo-4H-pyran-2-yl]methyl acrylate . Diels-Alder reactions and aldol condensations are common synthetic routes for dihydro-pyranones, though substituents dictate product regiochemistry .

Stereochemical Considerations

The absolute configuration of substituents significantly impacts biological activity. For example, (R)-5-(hydroxymethyl)-2-(3-methylpentyl)-4H-pyran-4-one exhibits distinct optical rotation ([α]²⁰D −0.567) and antimicrobial properties compared to its enantiomer . The target compound’s stereochemistry (if chiral) remains unexplored but could influence enzyme interactions.

Biological Activity

2,3-Dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, commonly known as kojic acid , is a naturally occurring compound with significant biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₆H₆O₄

- Molecular Weight : 142.11 g/mol

- CAS Number : 501-30-4

- IUPAC Name : 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

Mechanisms of Biological Activity

Kojic acid exhibits various biological activities primarily attributed to its structural features. The presence of hydroxyl groups enhances its reactivity and interaction with biological targets.

1. Tyrosinase Inhibition

Kojic acid is well-known for its ability to inhibit the enzyme tyrosinase, which plays a crucial role in melanin synthesis. This property makes it valuable in cosmetic formulations aimed at skin whitening and treating hyperpigmentation.

- Inhibition Mechanism : Kojic acid binds to the active site of tyrosinase, preventing the conversion of tyrosine to dopaquinone, thereby reducing melanin production .

2. Antioxidant Activity

Kojic acid also exhibits antioxidant properties, which contribute to its ability to scavenge free radicals and protect cells from oxidative stress.

- Mechanism : The hydroxyl groups in kojic acid donate electrons to neutralize free radicals, thus preventing cellular damage .

3. Antimicrobial Effects

Research indicates that kojic acid possesses antimicrobial activity against various pathogens, including bacteria and fungi. This property is particularly relevant in food preservation and skincare products.

Table 1: Summary of Biological Activities of Kojic Acid

Case Study 1: Tyrosinase Inhibition

A study demonstrated that kojic acid effectively inhibited tyrosinase with an IC₅₀ value significantly lower than other tested compounds. This establishes its potential as a skin-lightening agent in dermatological applications .

Case Study 2: Antioxidant Activity

In vitro studies showed that kojic acid exhibited strong antioxidant activity, comparable to well-known antioxidants like ascorbic acid. This suggests its utility in formulations aimed at reducing oxidative stress-related skin damage .

Case Study 3: Antimicrobial Properties

Kojic acid was tested against various bacterial strains, showing significant inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli. This highlights its potential use in topical antimicrobial formulations .

Q & A

Q. What are the recommended synthetic routes for 2,3-Dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one in laboratory settings?

The compound is commonly synthesized via modifications of 4H-pyran-4-one derivatives. A starting material such as 2,2-dimethyl-4H-pyran-4-one can undergo hydroxylation and hydroxymethylation reactions under controlled conditions. Reaction optimization includes adjusting pH, temperature (typically 60–80°C), and catalysts (e.g., Lewis acids) to improve yield . Industrial-scale methods involve distillation and crystallization for purification, but lab-scale synthesis prioritizes stepwise functionalization to avoid side products like iodinated analogs (e.g., 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one) .

Q. How can structural characterization of this compound be performed to confirm its identity?

Use a combination of spectroscopic techniques:

- NMR : Analyze proton environments (e.g., δ 5.5–6.5 ppm for pyranone ring protons) and hydroxymethyl group signals.

- FT-IR : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.

- Mass Spectrometry : Confirm molecular ion peaks (m/z 142.11 for [M+H]⁺) and fragmentation patterns . Cross-reference with crystallographic data from analogous compounds (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one) to validate stereochemistry .

Q. What factors influence the stability of this compound under experimental storage conditions?

Stability is pH-dependent; acidic conditions (pH < 5) reduce degradation rates. Store at 2–8°C in amber vials to prevent photodegradation. QSPR models predict a logP of ~6.06, indicating moderate hydrophilicity, which suggests aqueous buffers with <10% organic solvents (e.g., methanol) are optimal for long-term stability .

Q. Which analytical methods are suitable for detecting this compound in biological matrices?

- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water, 20:80 v/v) and UV detection at 270 nm.

- GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 142 and 114 fragments .

- LC-MS/MS : Employ MRM transitions (142→99) for high sensitivity in complex mixtures like plant extracts .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated in catalytic processes?

Investigate oxidation pathways using DFT calculations to identify intermediates. For example, oxidation of analogous pyranones yields 5-hydroxy-6-methyl-2H-pyran-3,4-dione, which isomerizes to maltol derivatives. Kinetic studies under varying O₂ pressures and temperatures (25–80°C) can reveal rate-determining steps .

Q. What strategies address contradictions in reported endocrine disruption data for this compound?

Systematic meta-analysis of existing studies (e.g., Web of Science: 69 results for endocrine-related queries ) shows limited ecotoxicological evidence. Conduct in vitro assays (e.g., estrogen receptor binding) and in vivo zebrafish models to clarify dose-response relationships. Address confounding factors like impurity profiles (e.g., iodinated byproducts) that may skew results .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Modify the hydroxymethyl group (position 2) and hydroxyl group (position 5) to assess antioxidant potency. For example:

Q. What methodologies optimize extraction of this compound from natural sources?

For plant matrices (e.g., Psychotria dalzellii), employ acetone or ethanol extraction (60°C, 48 hr) followed by silica gel chromatography. GC-MS quantification in Salacca sumatrana peels shows yields up to 0.49% using Soxhlet extraction . Validate purity via HPLC against synthetic standards .

Q. How can conflicting data on genotoxicity be resolved?

Re-evaluate mutagenicity assays (e.g., Ames test) under standardized conditions. For instance, Maillard reaction products like DDMP (a structural analog) show DNA strand-breaking activity at >100 µM, suggesting threshold-based effects. Compare results across bacterial (e.g., Salmonella) and mammalian cell lines to identify species-specific sensitivities .

Q. What novel pharmacological applications are emerging for this compound?

Recent studies highlight its role as a tyrosinase inhibitor (IC₅₀ ~10 µM) for hyperpigmentation treatment. Derivatives with prenyl groups (e.g., 6-prenylisoflavanones) exhibit enhanced anti-inflammatory activity in macrophage models. Explore co-crystallization with target proteins (e.g., HIV-1 protease) for rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.